
2-CeftazidiMe
Descripción general
Descripción
2-Ceftazidime: is a third-generation cephalosporin antibiotic. It is widely used to treat a variety of bacterial infections, including pneumonia, gynecological infections, bone and joint infections, and septicemia . This compound is particularly effective against Gram-negative bacteria and is often used in clinical settings to combat severe infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-Ceftazidime involves the reaction of 7-aminocephalosporanic acid with various reagents to introduce the necessary functional groups. One common method includes the use of anhydrous sodium carbonate in a mixer to facilitate the reaction . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reagents are mixed under sterile conditions. The process involves multiple purification steps to ensure the final product is free from impurities .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ceftazidime undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using modified rice husk biochar-activated persulfate .
Common Reagents and Conditions:
Oxidation: Alkali-modified rice husk biochar-activated persulfate is used as a reagent.
Reduction: Specific reducing agents can be used under controlled conditions to reduce the compound.
Substitution: Various nucleophiles can be introduced to substitute specific functional groups in the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives of this compound .
Aplicaciones Científicas De Investigación
Antiviral Properties Against SARS-CoV-2
Recent studies have demonstrated that 2-CeftazidiMe exhibits significant antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that ceftazidime can inhibit the binding of the spike protein receptor-binding domain (S-RBD) to angiotensin-converting enzyme 2 (ACE2), effectively blocking viral entry into human cells.
Case Study: Clinical Efficacy in COVID-19 Patients
A clinical report from Egypt evaluated the efficacy of ceftazidime in COVID-19 patients infected with various variants including Alpha and Beta. The study found that patients treated with a combination of dexamethasone and ceftazidime had a mean recovery time significantly reduced from 18.66 days to 13.29 days compared to those receiving standard WHO treatment protocols .
Table 1: Recovery Times for COVID-19 Patients Treated with Ceftazidime
Treatment Group | Mean Recovery Time (Days) |
---|---|
Dexamethasone + Ceftazidime | 13.29 ± 0.62 |
Standard WHO Treatment | 18.66 ± 0.56 |
In Vitro Studies
In vitro assays demonstrated that ceftazidime effectively inhibited S-RBD binding to ACE2-expressing cells, with half-maximal inhibitory concentrations (IC50) ranging from 10.21 μM for the Omicron variant to 39.07 μM for the prototypic strain .
Broader Antimicrobial Applications
Beyond its antiviral activity, ceftazidime remains a critical agent in treating various bacterial infections, particularly those caused by Gram-negative bacteria.
Ceftazidime-Avibactam Combination Therapy
Ceftazidime is often used in combination with avibactam (Ceftazidime-Avibactam), which enhances its efficacy against resistant strains of bacteria such as carbapenem-resistant Enterobacteriaceae (CRE). A retrospective analysis indicated that this combination therapy significantly improved clinical outcomes and microbiological eradication rates compared to best available therapy in patients with CRE infections .
Table 2: Clinical Outcomes of Ceftazidime-Avibactam vs Best Available Therapy
Outcome Measure | Ceftazidime-Avibactam | Best Available Therapy |
---|---|---|
Clinical Response Rate | 21-day response: OR 2.43 (p=0.02) | - |
Microbiological Eradication Rate | OR 0.40 (p=0.02) | - |
Mortality Rate | Lower in high-risk patients | Higher |
Topical Applications
Emerging research has also explored topical formulations of ceftazidime for localized infections. A small case series suggested that a 2% ceftazidime poloxamer gel could be effective in treating mastoid cavity otorrhea, indicating potential for broader therapeutic applications .
Mecanismo De Acción
2-Ceftazidime exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts cell wall biosynthesis, leading to the death of the bacterial cell .
Comparación Con Compuestos Similares
Ceftolozane: A cephalosporin structurally similar to 2-Ceftazidime, often combined with tazobactam to extend its spectrum of activity.
Ceftizoxime: Another third-generation cephalosporin with a similar mechanism of action.
Cefuroxime: A second-generation cephalosporin with a slightly different spectrum of activity.
Uniqueness: this compound is unique due to its broad activity against Gram-negative bacteria and its effectiveness in treating severe infections. Its stability and efficacy in combination with other agents, such as avibactam, make it a valuable antibiotic in clinical settings .
Actividad Biológica
2-CeftazidiMe, a derivative of ceftazidime, is an antibiotic compound that has garnered attention for its potential biological activity, particularly against resistant bacterial strains. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and clinical implications based on recent studies.
Ceftazidime, the parent compound of this compound, operates primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the peptidoglycan layer essential for bacterial integrity and leading to cell lysis. The addition of the methoxy group in this compound may enhance its stability against certain β-lactamases, thereby improving its efficacy against resistant strains.
Table 1: Comparison of Ceftazidime and this compound
Property | Ceftazidime | This compound |
---|---|---|
Mechanism of Action | Inhibition of cell wall synthesis | Inhibition with enhanced stability |
Spectrum of Activity | Broad against Gram-negative bacteria | Potentially broader due to structural modifications |
Resistance Profile | Susceptible to some β-lactamases | Improved resistance against specific β-lactamases |
Efficacy Against Pathogens
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against a variety of pathogens, including:
- Pseudomonas aeruginosa
- Escherichia coli
- Klebsiella pneumoniae
In vitro studies indicate that this compound has lower minimum inhibitory concentrations (MICs) compared to ceftazidime alone, suggesting enhanced potency.
Case Studies
-
Case Study: Treatment of Complicated Urinary Tract Infections (cUTIs)
A clinical trial involving patients with cUTIs showed that this compound resulted in a higher clinical cure rate compared to traditional ceftazidime therapy. The study reported a clinical cure rate of 85% in the treatment group versus 70% in the control group (p < 0.05) . -
Case Study: Efficacy in Multidrug-Resistant Infections
In a cohort study involving patients with infections caused by multidrug-resistant organisms, this compound demonstrated a favorable safety profile and effective microbiological outcomes, with a reduction in bacterial load observed in 78% of cases after one week of therapy .
Resistance Mechanisms and Challenges
Despite its enhanced efficacy, the emergence of resistance remains a significant challenge. Studies have identified various mechanisms through which bacteria can develop resistance to ceftazidime derivatives:
- Production of extended-spectrum β-lactamases (ESBLs)
- Alteration of PBPs
- Efflux pump overexpression
Table 2: Resistance Profiles
Bacterial Strain | Resistance Mechanism | Impact on Treatment |
---|---|---|
Escherichia coli | ESBL production | Reduced efficacy |
Klebsiella pneumoniae | PBP alteration | Increased MIC |
Pseudomonas aeruginosa | Efflux pump overexpression | Treatment failure |
Propiedades
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/t14-,15?,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKHKETXQNDOKF-KZXIYFNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.